molecular formula C4H4BrNS B6259202 4-Bromo-5-methylisothiazole CAS No. 1547081-09-3

4-Bromo-5-methylisothiazole

Cat. No.: B6259202
CAS No.: 1547081-09-3
M. Wt: 178.1
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Description

4-Bromo-5-methylisothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylisothiazole typically involves the bromination of 5-methylisothiazole. One common method includes the reaction of 5-methylisothiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylisothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form new ring structures through cyclization reactions with other compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isothiazoles, while oxidation and reduction can lead to different oxidation states and functional derivatives.

Scientific Research Applications

4-Bromo-5-methylisothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with therapeutic potential.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 5-Amino-4-bromo-3-methylisothiazole
  • 5-Bromo-4-methylisothiazole
  • 2-Amino-5-methylthiazole

Comparison: 4-Bromo-5-methylisothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom at the 4-position and the methyl group at the 5-position differentiates it from other isothiazoles, influencing its interaction with molecular targets and its overall chemical behavior.

Properties

IUPAC Name

4-bromo-5-methyl-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-4(5)2-6-7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMWRIIPIJTGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547081-09-3
Record name 4-bromo-5-methyl-1,2-thiazole
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